molecular formula C10H12N2O4 B1606731 Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- CAS No. 56843-30-2

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-

Cat. No.: B1606731
CAS No.: 56843-30-2
M. Wt: 224.21 g/mol
InChI Key: ACLVOBFSJRPZQD-UHFFFAOYSA-N
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Description

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, is a substituted aromatic acetamide characterized by a phenyl ring with three distinct substituents: a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 4. The nitro group is a strong electron-withdrawing moiety, while the methoxy and methyl groups are electron-donating, creating a unique electronic environment that influences its physical, chemical, and biological properties. This compound is structurally related to several acetamide derivatives studied for their pharmacological and material science applications .

Properties

IUPAC Name

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-6-4-8(11-7(2)13)10(16-3)5-9(6)12(14)15/h4-5H,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLVOBFSJRPZQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4069135
Record name Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56843-30-2
Record name N-(2-Methoxy-5-methyl-4-nitrophenyl)acetamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
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Record name Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
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Record name Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
Source EPA DSSTox
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Biological Activity

Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, also known as 2-Methoxy-5-methyl-4-nitrophenyl acetamide, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through the acetylation of 2-methoxy-5-methyl-4-nitroaniline using acetic anhydride in an acetic acid solvent. The reaction typically involves:

  • Reagents :
    • 2-Methoxy-5-methyl-4-nitroaniline
    • Acetic anhydride
    • Acetic acid
  • Procedure :
    • Mix the aniline derivative with acetic anhydride.
    • Stir the mixture at room temperature for several hours.
    • Purify the resulting product through recrystallization.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with nitrophenyl substitutions can have varying degrees of inhibition against bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-Methoxy-5-methyl-4-nitrophenyl-acetamideE. coli10 µM
2-Methoxy-5-methyl-4-nitrophenyl-acetamideS. aureus15 µM

These findings suggest that the presence of the nitro group significantly enhances antimicrobial activity, likely due to its electron-withdrawing nature, which increases the compound's reactivity towards bacterial targets.

Anti-Tyrosinase Activity

In vitro studies have assessed the anti-tyrosinase activity of various acetamides, including those with similar structures to N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide. The results indicate that:

  • Compounds with halogen substitutions on the phenyl ring showed increased inhibition rates.
CompoundInhibition (%) at 40 µM
N-(2-Methoxy-5-methyl-4-nitrophenyl)-acetamide21.95 ± 3.59%
Reference Compound (Kojic Acid)57.89 ± 3.60%

This data suggests that while N-(2-methoxy-5-methyl-4-nitrophenyl)-acetamide exhibits some inhibitory effects on tyrosinase, it is less potent than established inhibitors like kojic acid.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring significantly influence biological activity. The presence of electron-donating groups (e.g., methyl groups) tends to enhance activity, while electron-withdrawing groups (e.g., nitro groups) can either increase or decrease potency depending on their position relative to other substituents.

Key Observations:

  • Methyl Substitution : Enhances lipophilicity and enzyme binding.
  • Nitro Group Positioning : The para-position often yields higher activity compared to ortho or meta positions.
  • Hydrophobic Interactions : Increased hydrophobic character through alkyl substitutions improves binding affinity to target enzymes.

Case Studies

  • Study on Anticancer Activity : A series of nitrophenyl acetamides were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics, suggesting potential as anticancer agents.
  • Antifungal Studies : Similar compounds were tested against fungal strains such as Candida albicans, demonstrating moderate antifungal activity with MIC values ranging from 16 to 78 µM.

Scientific Research Applications

Pharmaceutical Development

N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide has shown potential in pharmaceutical research, particularly in developing new therapeutic agents. Its structural characteristics suggest that it could serve as an intermediate in synthesizing more complex organic molecules. The presence of both nitro and methoxy groups may enhance its reactivity towards biological targets, making it a candidate for drug development.

Antiviral Activity

Research indicates that compounds structurally related to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide may exhibit antiviral properties. For instance, derivatives have been explored for their efficacy against herpes viruses, suggesting that similar compounds could potentially target viral DNA polymerase effectively .

Anticancer Research

A study involving related acetamides demonstrated promising cytotoxic activity against various cancer cell lines, including MCF-7 and MDA-MB231. These findings imply that N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide might have similar anticancer properties due to its structural analogies with other active compounds .

Chemical Reactivity Studies

Understanding the reactivity of N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide with oxidants can provide insights into its stability and potential toxicity. Investigations into its binding affinity with biological targets are essential for elucidating its mechanism of action in biological systems .

Data Table: Comparison with Similar Compounds

Compound NameSimilarity IndexNotable Features
N-(4-Hydroxy-2-nitrophenyl)acetamide0.78Hydroxy group enhances hydrogen bonding interactions
N-(4-Acetyl-5-hydroxy-2-nitrophenyl)acetamide0.71Contains an acetyl group which alters reactivity
3-Acetamido-4-methyl-2-nitrobenzoic acid0.78Different positioning of functional groups
4-Methoxy-5-methyl-2-nitroaniline0.68Similar nitro and methoxy groups but lacks acetamido moiety
N-Methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine0.69More complex structure with multiple nitro groups

Case Studies

  • Anticancer Activity Study : A compound derived from similar scaffolds was tested against breast cancer cell lines using the MTT assay method. Results indicated significant cytotoxicity against cancerous cells while demonstrating low toxicity on normal cells (IC50 values ranging from 27.7–39.2 µM for cancer cells) .
  • Antiviral Research : Compounds analogous to N-(2-methoxy-5-methyl-4-nitrophenyl)acetamide were evaluated for their ability to inhibit viral replication in vitro, highlighting the need for safer antiviral drugs with fewer side effects compared to existing options .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The target compound’s structural uniqueness lies in the meta -positioned methyl (C-5) and para -positioned nitro (C-4) groups. Comparisons with similar compounds reveal:

Compound Name Substituents (Positions) Molecular Weight Key Properties/Activities References
N-(2-Methoxy-4-nitrophenyl)acetamide -OCH₃ (C-2), -NO₂ (C-4) 210.19 Intermediate in dye synthesis
N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide -OCH₃ (C-2), -F (C-4), -NO₂ (C-5) 228.17 Enhanced solubility due to fluorine
N-(3,5-Dimethylphenyl)-2,2,2-trichloroacetamide -CH₃ (C-3, C-5), -CCl₃ 280.54 Crystallographic stability
Compound 47 (Ravindra et al.) Piperazinyl-sulfonyl, difluorophenyl ~450 (estimated) Antimicrobial activity
  • Fluorine substitution (as in ) enhances polarity and bioavailability.
  • Steric Effects : The methyl group at C-5 introduces steric hindrance, which may affect binding to biological targets compared to smaller substituents (e.g., -F).

Crystallographic and Physical Properties

  • Crystal Packing: Meta-substituted trichloro-acetamides exhibit varied crystal systems (monoclinic vs. orthorhombic) depending on substituent bulkiness . The target compound’s nitro and methyl groups likely influence similar packing behavior, though direct data are unavailable.
  • Melting Points : Nitro-containing acetamides (e.g., compound 15 in ) exhibit higher melting points (~207–208°C) due to strong intermolecular interactions, suggesting the target compound may share this trend.

Preparation Methods

Synthetic Route and Reaction Conditions

Core Reaction: Acetylation of 2-methoxy-5-methyl-4-nitroaniline

  • Starting Material: 2-methoxy-5-methyl-4-nitroaniline
  • Reagent: Acetic anhydride
  • Solvent: Glacial acetic acid or acetic acid
  • Temperature: Room temperature to reflux (25–90°C)
  • Reaction Time: 10–18 hours depending on scale and temperature
  • Work-up: Reaction mixture is typically cooled, diluted with water, and the product is isolated by filtration or extraction followed by recrystallization.

This acetylation converts the amino group of the aniline derivative into the corresponding acetamide, yielding Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)- as the principal product.

Example Reaction Conditions from Related Compounds:

Parameter Typical Value
Aniline derivative 20 mmol (e.g., 3.36 g)
Acetic anhydride 24 mmol (e.g., 2.46 g)
Solvent volume 30 mL glacial acetic acid
Temperature Room temperature (approx. 25°C)
Reaction time 18 hours
Purification Recrystallization from aqueous solution

This method was demonstrated effectively for closely related compounds such as N-(4-methoxy-2-nitrophenyl)acetamide, yielding high purity crystalline products suitable for further applications.

Industrial Scale Preparation

For industrial production, the synthesis is scaled by increasing reactant quantities and optimizing parameters such as:

An example industrial procedure for a related acetamide derivative involves:

  • Stirring 4-fluoro-2-methoxyaniline with acetic acid.
  • Slow addition of acetic anhydride at 25–35°C over 1–2 hours.
  • Heating to 90°C for 3–5 hours.
  • Work-up by dilution with water, filtration, washing, and extraction with ethyl acetate.
  • Final drying and recrystallization to yield the acetamide product with yields around 78–87%.

Chemical Reaction Analysis

The preparation involves nucleophilic acyl substitution where the amine group of the substituted aniline attacks the acetic anhydride carbonyl carbon, forming the acetamide bond.

Reaction Step Description
Nucleophilic attack Amino group attacks acetic anhydride
Intermediate formation Tetrahedral intermediate formation
Elimination Acetic acid is eliminated, forming acetamide
Work-up Isolation and purification of the product

Purification and Characterization

  • Recrystallization: The crude acetamide is purified by recrystallization from water or aqueous solvents, yielding yellow crystalline solids.
  • Drying: Typically dried at 50–60°C for 3–5 hours.
  • Yield: Yields commonly range from 70% to 90% depending on scale and purity requirements.

Summary Table of Preparation Parameters

Step Conditions/Details Yield (%) Notes
Starting material 2-methoxy-5-methyl-4-nitroaniline - Purity critical for reaction success
Acetylation reagent Acetic anhydride - Stoichiometric excess recommended
Solvent Glacial acetic acid or acetic acid - Ensures solubility and reaction rate
Temperature 25–90°C - Room temp for long reaction; reflux for faster reaction
Reaction time 10–18 hours - Longer time at lower temp; shorter at reflux
Work-up Dilution with water, filtration, washing, extraction - Removal of impurities and by-products
Purification Recrystallization from aqueous solution - Improves purity and crystallinity
Final product yield 70–90% 70–90% Depends on scale and optimization

Research Findings and Notes

  • The acetylation reaction is highly selective for the amino group, with minimal side reactions under controlled conditions.
  • The presence of electron-donating methoxy and methyl groups influences the reactivity and solubility of the starting aniline.
  • Nitration is usually done prior to acetylation to avoid deactivation of the aromatic ring.
  • Purity of starting materials and control of temperature during acetic anhydride addition are critical to avoid over-acetylation or decomposition.
  • The final acetamide exhibits good stability and crystallinity, facilitating its use in subsequent synthetic or biological applications.

Q & A

Basic: What are the recommended synthetic routes for preparing Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-, and what experimental parameters optimize yield?

Methodological Answer:
The synthesis typically involves nitration and acetylation steps. A plausible route includes:

Nitration of precursor aromatic amines : Introduce the nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Acetylation : React the nitrated intermediate with acetyl chloride in anhydrous dichloromethane, using a base like pyridine to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Key Parameters :

  • Nitration temperature (<10°C) minimizes byproducts.
  • Stoichiometric excess of acetyl chloride (1.2–1.5 eq) ensures complete acetylation.
  • Yields range from 60–75% depending on precursor purity .

Basic: How can the structure of this compound be rigorously characterized?

Methodological Answer:
Use a multi-technique approach:

  • Single-crystal X-ray diffraction (SCXRD) : Resolves nitro group orientation and confirms substitution patterns. SHELX programs are standard for refinement .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; aromatic protons show splitting due to nitro and methyl substituents .
    • ¹³C NMR : Acetamide carbonyl appears at δ 168–170 ppm .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
  • IR spectroscopy : Stretch bands for NO₂ (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How do electronic effects of the nitro and methoxy groups influence reactivity in further functionalization?

Methodological Answer:
The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the para position relative to itself. The methoxy group (electron-donating) competes, creating regioselectivity challenges:

  • Nucleophilic aromatic substitution : Nitro-activated positions react with amines/thiols at elevated temperatures (80–120°C in DMF) .
  • Reduction of nitro group : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine, altering electronic properties for subsequent coupling .
    Computational Insight : DFT calculations (e.g., Gaussian) predict charge distribution and reactive sites, aiding reaction design .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved for this compound?

Methodological Answer:
Contradictions may arise from polymorphism or dynamic effects:

  • Variable-temperature NMR : Detect conformational changes (e.g., amide bond rotation) by observing signal coalescence at higher temps .
  • SCXDR vs. PXRD : Single-crystal data provides absolute structure; powder XRD identifies polymorphic forms. Refine using SHELXL with twinning parameters if needed .
  • Cross-validation : Compare computed (DFT) and experimental bond lengths/angles to identify discrepancies .

Advanced: What strategies mitigate decomposition during storage or reaction conditions?

Methodological Answer:
Decomposition pathways include nitro group reduction or hydrolysis of the amide bond:

  • Storage : Keep under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Reaction Conditions : Avoid prolonged heating in protic solvents (e.g., H₂O, MeOH). Use aprotic solvents (DMF, DCM) with stabilizers like BHT for radical-sensitive reactions .
  • Stability Assays : Monitor via HPLC-UV at 254 nm; track degradation products over time .

Advanced: How can computational modeling predict biological activity or material properties?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., nitro-reductases). The nitro group’s electron-deficient nature may enhance binding to hydrophobic pockets .
  • QSAR Models : Correlate substituent effects (Hammett σ constants) with observed activities (e.g., antimicrobial assays) .
  • Solid-State Properties : Calculate lattice energy (MOPAC) to predict solubility and crystallinity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Toxicity : Nitroaromatics are potential mutagens. Use PPE (gloves, lab coat) and work in a fume hood .
  • Waste Disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

Advanced: What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

  • HPLC-MS/MS : Detect sub-ppm impurities using a C18 column (gradient: 0.1% formic acid in acetonitrile/water).
  • Limit of Detection (LOD) : Optimize via calibration curves for known byproducts (e.g., deacetylated derivatives) .
  • NMR Dilution Experiments : Enhance sensitivity for low-abundance species using cryoprobes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-
Reactant of Route 2
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Acetamide, N-(2-methoxy-5-methyl-4-nitrophenyl)-

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